(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL
Overview
Description
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is a chiral organic compound with significant potential in various scientific fields. Its structure consists of a butanol backbone with an amino group and a dichlorophenyl group, making it a versatile molecule for synthetic and research applications.
Scientific Research Applications
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary target of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, also known as IMB0901, is myostatin (MSTN) . MSTN is a protein that inhibits muscle differentiation and growth, thereby playing a crucial role in muscle atrophy .
Mode of Action
IMB0901 interacts with MSTN by inhibiting its promoter activity, signaling pathway, and positive feedback regulation . This interaction results in a decrease in MSTN expression, which in turn modulates the MSTN signaling pathway .
Biochemical Pathways
The inhibition of MSTN by IMB0901 affects the ubiquitin-proteasome pathway and the AKT/mTOR pathway . The compound reduces ubiquitin-mediated proteolysis, a process responsible for protein degradation . Simultaneously, it enhances protein synthesis through the AKT/mTOR pathway .
Result of Action
The action of IMB0901 leads to molecular and cellular effects that counteract muscle atrophy. In vitro, it increases the expression of myotube markers such as myosin heavy chain (MyHC), myogenic differentiation 1 (MyoD), and myogenin (MyoG), which are downregulated in atrophied C2C12 myotubes . In vivo, it mitigates weight loss of the body, quadricep, and liver, and protects the quadriceps cell morphology . It also decreases the expression of two E3 ligases, Atrogin-1 and MuRF-1, in the quadriceps .
Safety and Hazards
The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and (S)-2-amino-1-butanol.
Reductive Amination: The key step involves the reductive amination of 3,4-dichlorobenzaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Utilizing automated systems for purification to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol).
Major Products
Oxidation: 4-Amino-3-(3,4-dichlorophenyl)butan-1-one.
Reduction: 4-Amino-3-(3,4-dichlorophenyl)butane.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL: The enantiomer of the compound, which may have different biological activity.
4-Amino-3-(3,4-dichlorophenyl)butanoic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
3,4-Dichlorophenylalanine: An amino acid derivative with similar aromatic substitution.
Uniqueness
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer and other related compounds. Its combination of functional groups also allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237123 | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-16-4 | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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